

1-Amino-4,4-difluorocyclohexane-1-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

Cat. No.: B1373083

[Get Quote](#)

An In-Depth Technical Guide to **1-Amino-4,4-difluorocyclohexane-1-carboxylic Acid** for Advanced Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of **1-Amino-4,4-difluorocyclohexane-1-carboxylic acid**, a non-canonical amino acid of significant interest in modern medicinal chemistry. We delve into its core physicochemical properties, explore a robust, field-proven synthetic strategy, and detail its strategic applications as a conformationally constrained building block. The narrative is grounded in the principles of rational drug design, emphasizing the strategic impact of geminal difluorination on molecular conformation and metabolic stability. This document serves as a practical resource for researchers aiming to leverage this unique scaffold to overcome challenges in peptide and small molecule drug discovery, such as poor metabolic stability and lack of target selectivity.

The Strategic Imperative: Fluorinated Constrained Amino Acids in Drug Design

The pursuit of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore chemical space beyond traditional, flexible molecules. Peptides, while offering exceptional target specificity, are often hampered by metabolic instability and poor membrane permeability. A powerful strategy to mitigate these liabilities is the introduction of conformational constraints into the peptide backbone.[\[1\]](#)[\[2\]](#)[\[3\]](#) By reducing the number of accessible low-energy conformations, a constrained amino acid can pre-organize a ligand into its bioactive conformation, thereby increasing binding affinity and reducing the entropic penalty upon binding.[\[1\]](#)

1-Amino-4,4-difluorocyclohexane-1-carboxylic acid is a prime exemplar of this design philosophy. It combines two critical features:

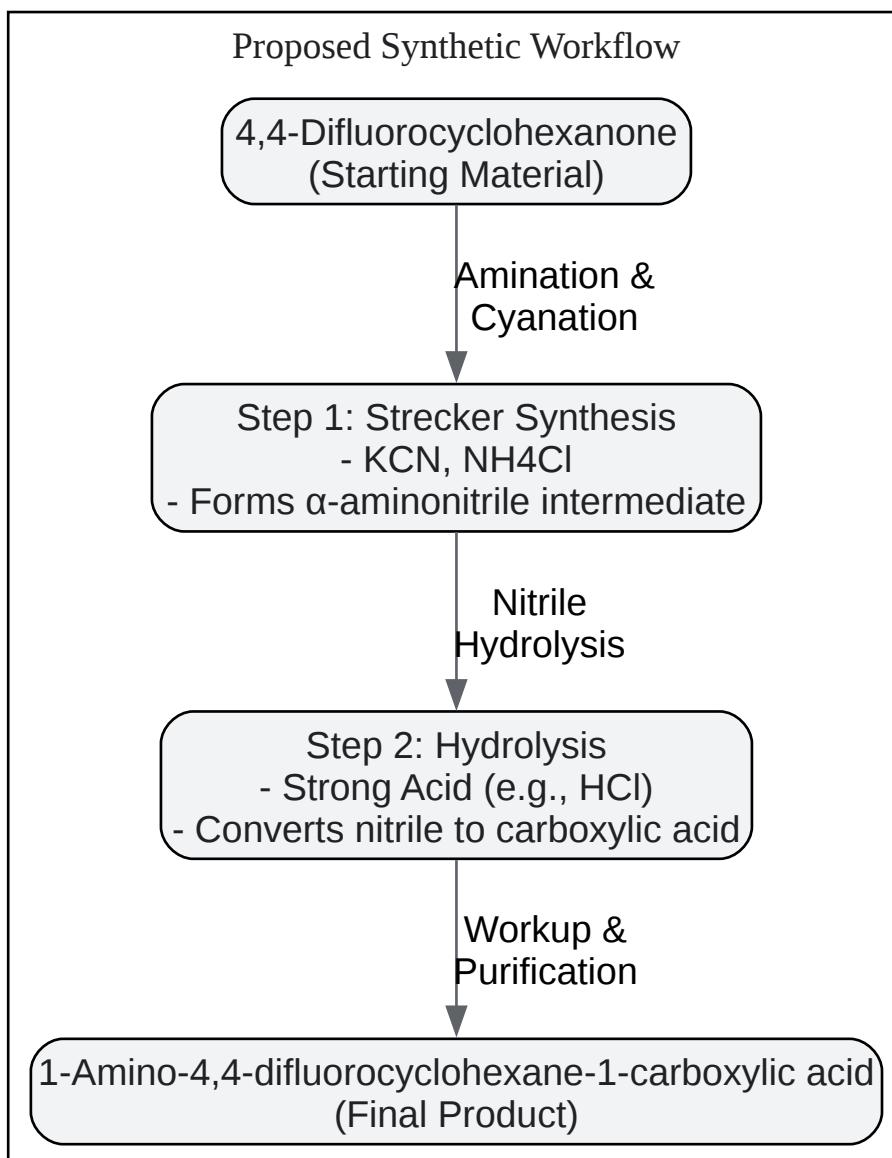
- Cyclic Constraint: The cyclohexane ring rigidly restricts the Ramachandran (ϕ/ψ) space, acting as a robust scaffold for mimicking or inducing specific secondary structures like β -turns.[\[4\]](#)
- Geminal Difluorination: The introduction of a CF_2 group at the 4-position is a deliberate strategic choice. Fluorine, being highly electronegative, profoundly influences the molecule's electronic properties. The gem-difluoro group acts as a non-obvious bioisostere for a carbonyl group or a methylene group, but with significant advantages.[\[5\]](#)[\[6\]](#) It can modulate pKa , improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable dipole-dipole or hydrogen bond interactions.[\[5\]](#)[\[7\]](#)

This compound, therefore, is not merely another amino acid; it is a sophisticated tool for engineering superior drug candidates.

Physicochemical and Structural Profile

A thorough understanding of a building block's fundamental properties is a prerequisite for its successful application. The key quantitative data for **1-Amino-4,4-difluorocyclohexane-1-carboxylic acid** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₁ F ₂ NO ₂	[8][9]
Molecular Weight	179.17 g/mol	[9][10]
CAS Number	1240529-10-5	[8][10]
Physical Form	Solid	[10]
InChI Key	QKHFDEBCLOAUQX-UHFFFAOYSA-N	[9][10]
Typical Purity	≥95%	[9][10]
Storage Temperature	Room Temperature	[10]


Structural Insights: The Impact of the CF₂ Group

The gem-difluoro group at the C4 position is distal to the reactive amino and carboxyl functionalities, meaning it does not directly interfere with standard peptide coupling reactions. Its primary influence is conformational. The strong C-F bonds and the electronegativity of fluorine atoms can alter the puckering of the cyclohexane ring, favoring specific chair or boat conformations. This subtle conformational bias can translate into significant changes in the spatial orientation of substituents when this amino acid is incorporated into a larger molecule, a critical factor in optimizing ligand-receptor interactions.[5][11]

Synthesis Strategy: A Plausible, Authoritative-Grounded Approach

While a specific, peer-reviewed synthesis for **1-Amino-4,4-difluorocyclohexane-1-carboxylic acid** is not readily available in the literature, a robust and logical pathway can be constructed based on well-established chemical transformations. The most direct approach begins with the commercially available 4,4-difluorocyclohexanone and employs a modified Strecker or Bucherer-Bergs synthesis.

The causality for this choice is clear: these methods are proven for the synthesis of α -amino acids from ketone precursors. The gem-difluoro group is chemically robust and stable to the reaction conditions employed in these classical methods.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of the title compound via Strecker reaction.

Protocol 3.1: Laboratory-Scale Synthesis via Strecker Reaction

This protocol is a representative example based on established literature procedures for analogous compounds. Researchers must conduct their own risk assessments and optimization.

- Reaction Setup: To a solution of 4,4-difluorocyclohexanone (1.0 eq) in aqueous ammonia or an alcoholic ammonia solution, add potassium cyanide (1.1 eq) and ammonium chloride (1.1 eq).
- Aminonitrile Formation: Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting ketone.
 - Causality: The ketone is converted in situ to an imine, which is then attacked by the cyanide nucleophile to form the stable α -aminonitrile intermediate.
- Hydrolysis: Carefully acidify the reaction mixture with concentrated hydrochloric acid (e.g., 6M HCl). Heat the mixture to reflux (typically 90-110 °C) for 6-12 hours.
 - Causality: The harsh acidic conditions are required to hydrolyze the sterically hindered nitrile group to a carboxylic acid and the amino group to its ammonium salt.
- Isolation and Purification: Cool the reaction mixture. The product may precipitate upon cooling or after neutralization with a base (e.g., NaOH or an ion-exchange resin) to its isoelectric point. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
- Characterization: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, ^{19}F NMR, and high-resolution mass spectrometry (HRMS).

Applications in Medicinal Chemistry and Drug Design

The primary and most valuable application of this compound is as a specialized building block for synthesizing peptidomimetics, constrained peptides, and complex small molecules.[12][13]

As a Proline Analogue

With its constrained cyclic structure, it can serve as a non-natural proline mimic. When incorporated into a peptide sequence, it forces a "kink" or turn in the peptide backbone, which is instrumental in stabilizing secondary structures like β -hairpins.[4] Unlike proline, the

quaternary α -carbon prevents epimerization, enhancing the stereochemical integrity of the final peptide.

Blocking Metabolic Oxidation

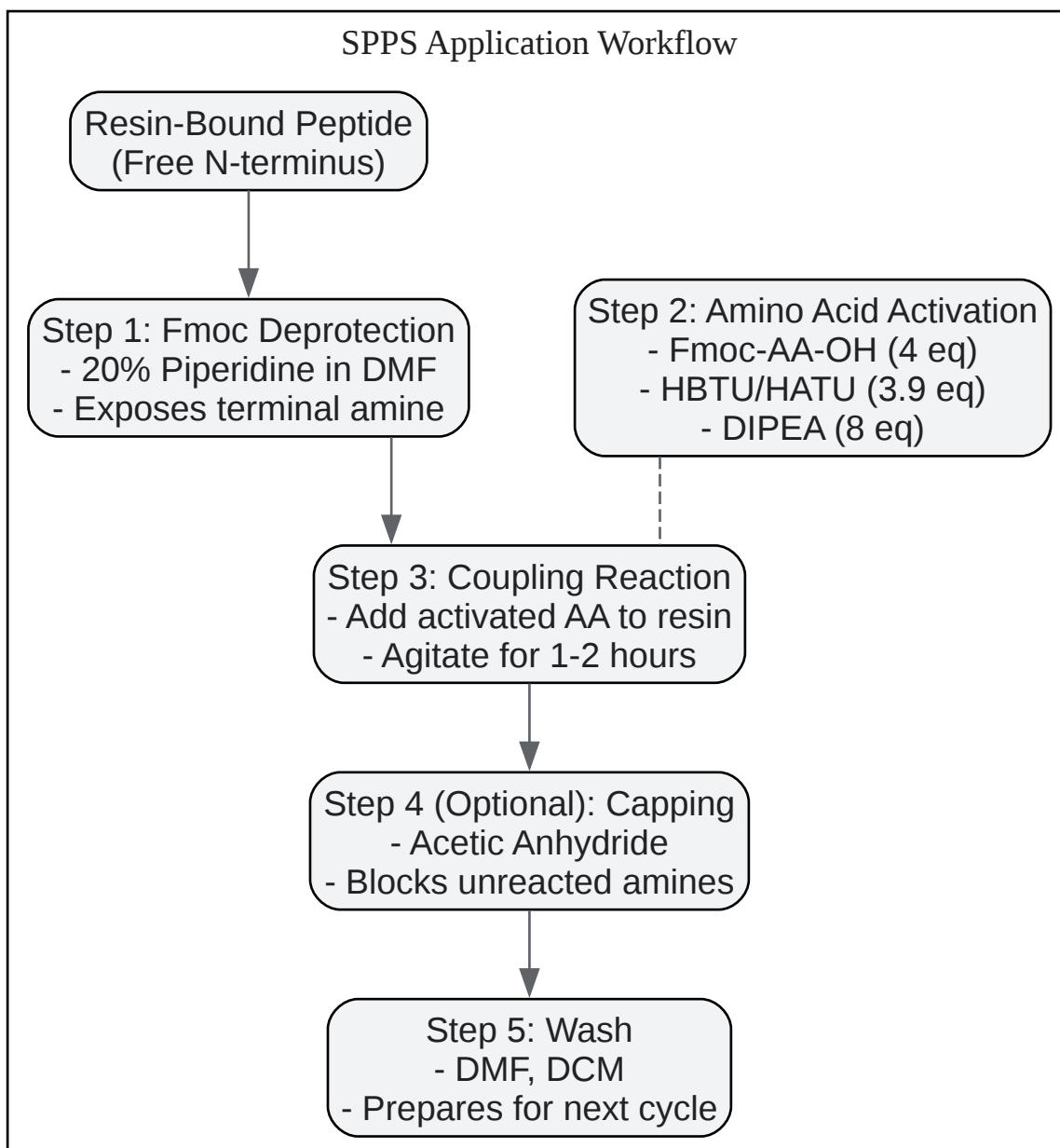
The cyclohexane ring can be viewed as an analogue of the side chain of cyclohexylalanine. In drug candidates, aliphatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The gem-difluoro group at the C4 position effectively blocks this metabolic "soft spot," as the C-F bond is exceptionally strong and resistant to cleavage.^[7] This can significantly increase the half-life and oral bioavailability of a drug candidate.

Modulating Physicochemical Properties

The introduction of fluorine increases the lipophilicity of the local region of the molecule, which can be tuned to enhance membrane permeability.^[5] The electron-withdrawing nature of the CF_2 group can also subtly modulate the pK_a of the nearby amino and carboxylic acid groups, which can influence solubility and interactions with biological targets.

Experimental Protocols

Trustworthiness in research stems from rigorous validation. The following protocols provide a framework for the quality control and application of this building block.


Protocol 5.1: Quality Control and Characterization of Incoming Material

- Visual Inspection: Confirm the material is a solid as expected.^[10]
- Solubility Test: Assess solubility in common laboratory solvents (e.g., water, DMSO, methanol) to inform downstream reaction and assay conditions.
- LC-MS Analysis:
 - Prepare a 1 mg/mL solution in a suitable solvent (e.g., 50:50 water:acetonitrile).
 - Inject onto a C18 reverse-phase column.

- Confirm the presence of a major peak corresponding to the expected mass-to-charge ratio (m/z) for $[M+H]^+$ (180.08) and/or $[M-H]^-$ (178.07).
- Assess purity by integrating the peak area (should be $\geq 95\%$).
- NMR Spectroscopy:
 - Dissolve a sample in a suitable deuterated solvent (e.g., D_2O with acid/base adjustment, or $DMSO-d_6$).
 - Acquire 1H , ^{13}C , and ^{19}F NMR spectra.
 - Confirm that the observed chemical shifts and coupling patterns are consistent with the structure. The ^{19}F NMR should show a characteristic signal for the CF_2 group.

Protocol 5.2: Incorporation into a Peptide via Fmoc-SPPS

This protocol assumes the amino acid has been pre-derivatized with an N-terminal Fmoc protecting group, which is standard for building blocks used in Solid-Phase Peptide Synthesis (SPPS).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid Supplier in Mumbai, 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid Trader, Maharashtra [chemicalmanufacturers.in]
- 9. 1-AMINO-4,4-DIFLUOROCYCLOHEXANE-1-CARBOXYLIC ACID [cymitquimica.com]
- 10. 1-amino-4,4-difluorocyclohexane-1-carboxylic acid | 1240529-10-5 [sigmaaldrich.com]
- 11. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]
- 12. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Amino-4,4-difluorocyclohexane-1-carboxylic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1373083#1-amino-4-4-difluorocyclohexane-1-carboxylic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com